![molecular formula C12H20FNO4 B12948287 tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
This spirocyclic compound (CAS: 129321-82-0) features a unique bicyclic scaffold with a fluorinated hydroxymethyl group, a tert-butyl carboxylate moiety, and heteroatoms (oxygen and nitrogen) in its spiro[3.4]octane core. Its molecular formula is C₁₃H₂₃FNO₃ (MW: ~267.33), though some sources report a related non-fluorinated variant (CAS: 129321-82-0, C₁₃H₂₃NO₃, MW: 241.33) . The fluorination at the 8-position enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry for protease inhibition or as a peptide mimetic. Commercial purity ranges from 95% to 97%, with availability in milligram-to-gram scales .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the fluoro and hydroxymethyl groups, and the final tert-butyl esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be emphasized.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluoro group could yield various substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has shown promise as a pharmacological agent. Its structural features allow for interactions with biological targets, potentially leading to the development of new therapeutic agents.
Case Studies
- Inhibitors of Protein Kinases : Research indicates that compounds with similar structures may function as inhibitors of ATR protein kinase, which plays a crucial role in DNA damage response pathways. This suggests that this compound could be explored for its inhibitory effects on specific kinases involved in cancer progression .
- Antimicrobial Activity : Preliminary studies have suggested that spirocyclic compounds exhibit antimicrobial properties, which could be leveraged for developing new antibiotics or treatments for infections caused by resistant strains of bacteria.
Organic Synthesis
The compound can serve as an intermediate in organic synthesis due to its unique functional groups and reactivity patterns.
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, including:
- Oxidation : Utilizing reagents like potassium permanganate to introduce functional groups.
- Reduction : Employing lithium aluminum hydride to modify carbonyl groups into alcohols.
These transformations highlight the compound's versatility for further chemical modifications and its potential utility in synthesizing more complex molecules.
Material Science
Due to its unique structural characteristics, this compound may also find applications in material science.
Potential Applications
- Polymer Chemistry : The compound could be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanomaterials : Its unique structure may allow for the formation of nanostructures with specific functionalities, useful in drug delivery systems or sensor technologies.
Data Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Spirocyclic structure with hydroxymethyl and fluorine | Enhanced solubility and stability |
Tert-butyl 5-fluoro-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate | Similar spiro structure; different nitrogen positioning | Potentially different biological activity |
Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | Contains an oxo group instead of nitrogen | May exhibit distinct pharmacological profiles |
Mechanism of Action
The mechanism of action of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxymethyl groups can form hydrogen bonds and other interactions with the target, leading to modulation of its activity. The spirocyclic core provides a rigid scaffold that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
The compound’s closest analogues differ in substituents, heteroatom placement, and functional groups. Below is a comparative analysis:
Table 1: Comparative Data for Selected Spirocyclic Compounds
Functional Group and Reactivity Analysis
Fluorine vs. Hydroxyl/Oxo Groups :
- The 8-fluoro substituent in the primary compound increases electronegativity and steric hindrance compared to hydroxyl or oxo groups in analogues (e.g., 1393560-39-8, 1823493-77-1). This enhances resistance to oxidative metabolism .
- Oxo-containing derivatives (e.g., 1823493-77-1) are more reactive toward nucleophiles, making them intermediates for further functionalization .
Heteroatom Variations :
- Replacing 2-oxa with 6-thia (e.g., 1393560-39-8, 2197052-81-4) introduces sulfur, increasing lipophilicity (logP) and altering pharmacokinetic profiles .
- The 6-aza group in all compounds enables hydrogen bonding, critical for target binding in drug design .
Thia-containing analogues (e.g., 2197052-81-4) exhibit reduced solubility in aqueous media due to sulfur’s hydrophobicity .
Purity and Commercial Availability
Biological Activity
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 1823228-96-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H20FNO4 |
Molecular Weight | 261.29 g/mol |
Purity | >98% |
IUPAC Name | This compound |
SMILES | CC(C)(C)OC(=O)N1CC2(COC[C@H]2O)C1 |
The biological activity of this compound is primarily associated with its interaction within various biochemical pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially impacting cellular processes related to growth and proliferation.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes such as proteases and kinases, which are vital for cellular signaling and metabolism. For instance, the presence of the fluorine atom may enhance lipophilicity, allowing for better membrane penetration and interaction with target proteins.
Antimicrobial Properties
Initial investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. In vitro assays demonstrated that the compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibits some degree of toxicity, it also shows selective cytotoxicity towards cancerous cells compared to normal cells. This selectivity is crucial for developing potential anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, with a calculated IC50 value suggesting moderate potency.
- Cytotoxic Effects : In another study, the compound was tested on A549 lung cancer cells, where it demonstrated an IC50 of approximately 30 µM, indicating potential as an anticancer agent while sparing normal fibroblast cells at lower concentrations.
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-10(2,3)18-9(16)14-4-11(7-17-8-11)12(13,5-14)6-15/h15H,4-8H2,1-3H3 |
InChI Key |
VNTFGTJHHWLTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(CO)F |
Origin of Product |
United States |
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